

Structural Analogues of Combretastatin A-1 Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Combretastatin A-1 phosphate tetrasodium*

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Introduction

Combretastatin A-1 (CA-1), a natural product isolated from the African bushwillow tree *Combretum caffer*, is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Its phosphate prodrug, combretastatin A-1 phosphate (CA-1P), exhibits improved aqueous solubility, making it a more viable candidate for clinical development. This technical guide provides an in-depth overview of the structural analogues of CA-1P, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Core Mechanism of Action

CA-1P is dephosphorylated in vivo to the active CA-1, which binds to the colchicine-binding site on β -tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells. Furthermore, CA-1 and its analogues exhibit potent vascular-disrupting activity by selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of various structural analogues of combretastatin A-1 phosphate.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A-1 Analogues

Compound	Cell Line	IC50 (μM)	Reference
Combretastatin A-1	MCF-7 (Breast)	0.053	[1]
NCI/ADR (Ovarian)	0.118	[1]	
ID8 (Ovarian)	0.065	[1]	
Fluoro-analogue (Z-2)	MCF-7 (Breast)	0.082	[1]
NCI/ADR (Ovarian)	0.095	[1]	
ID8 (Ovarian)	0.071	[1]	
Fluoro-analogue (Z-3)	MCF-7 (Breast)	0.075	[1]
NCI/ADR (Ovarian)	0.088	[1]	
ID8 (Ovarian)	0.069	[1]	
LASSBio-1920	HCT-116 (Colon)	0.06	[2]
PC-9 (Lung)	0.07	[2]	
CA-4 analogue (6a)	HepG2 (Liver)	0.62	[3]
HL-60 (Leukemia)	~1.90	[3]	

Table 2: In Vivo Anti-Tumor Activity of Combretastatin A-1 Phosphate

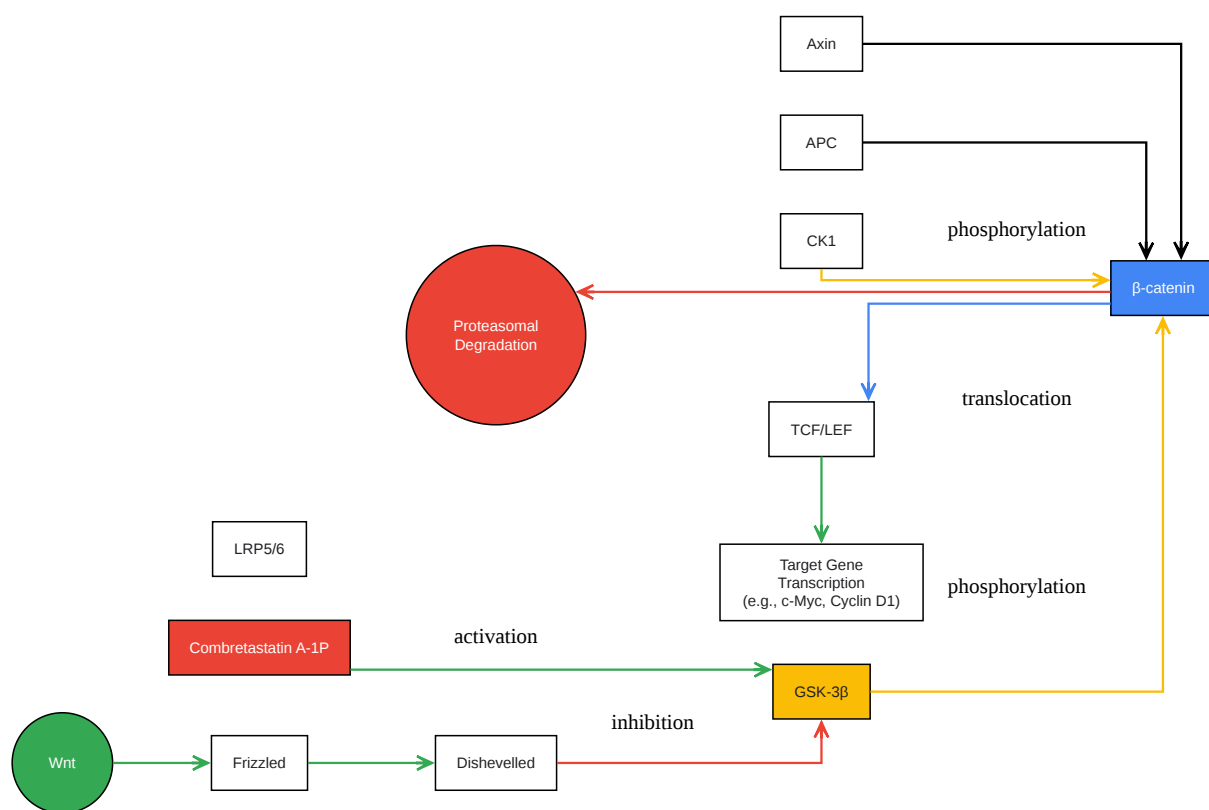
Compound	Tumor Model	Dosage	Effect	Reference
Combretastatin A-1 Phosphate	Murine Colon Adenocarcinoma (MAC29)	50 mg/kg	Significant tumor growth delay	[4]
Combretastatin A-1 Phosphate	Murine Colon Adenocarcinoma (MAC29)	100 mg/kg	Potential of cisplatin anti-tumor effect	[5]
Combretastatin A-1 Phosphate	Vascularized Murine Colon Adenocarcinoma (MAC 29)	150 mg/kg	Strong decrease in vascular volume after 2h	[3]

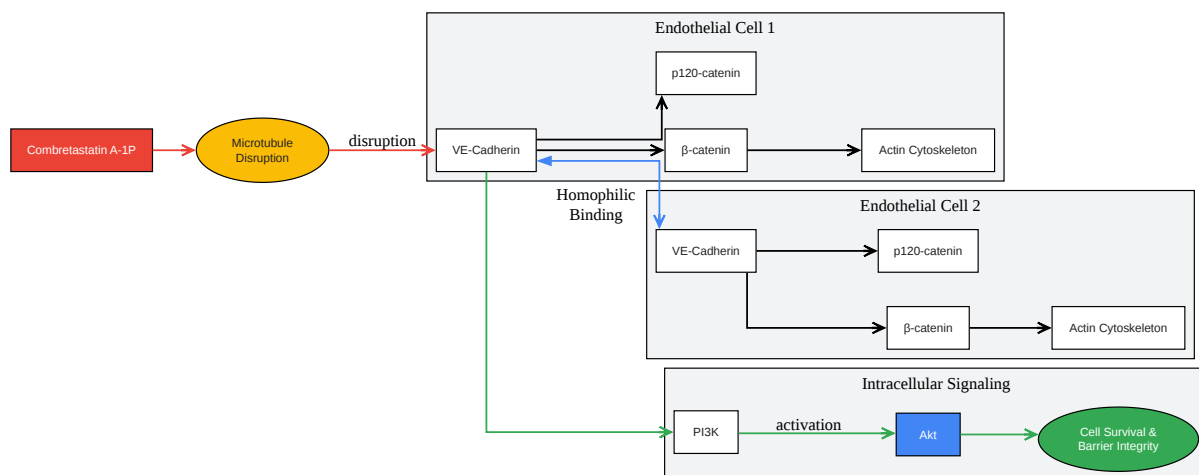
Key Signaling Pathways

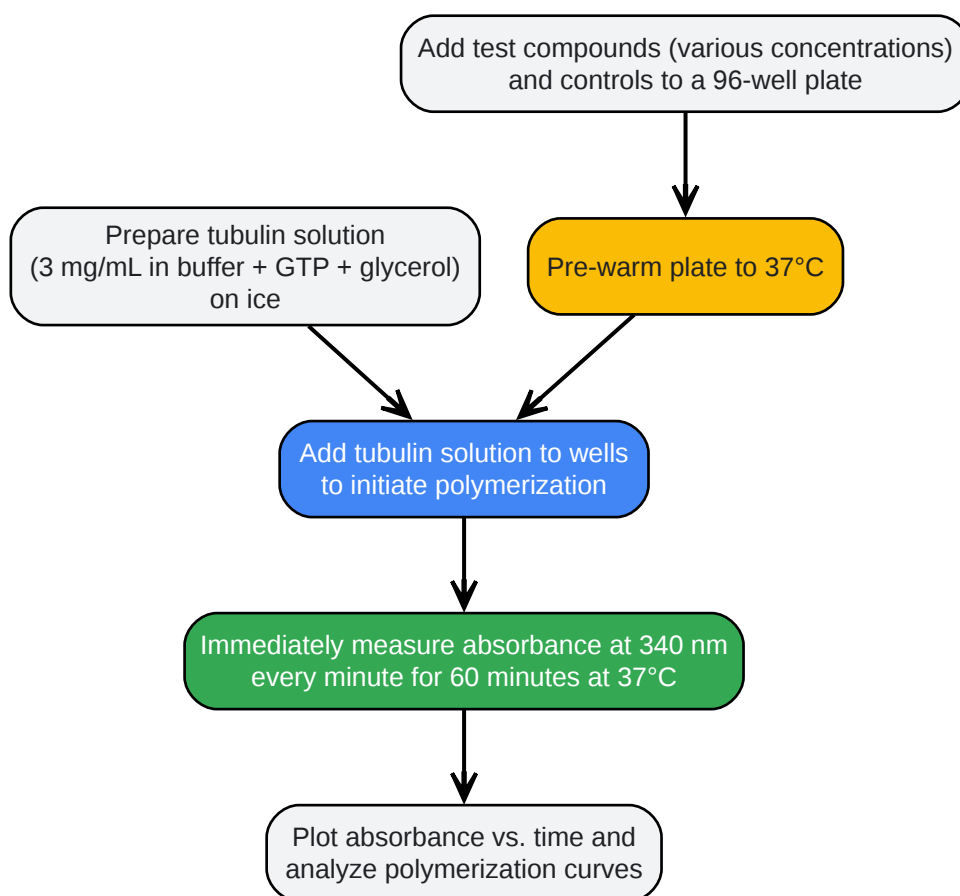
The anti-cancer effects of combretastatin A-1 analogues are mediated through the modulation of several key signaling pathways.

Wnt/ β -catenin Signaling Pathway

Combretastatin A-1 phosphate has been shown to inhibit the Wnt/ β -catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.







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